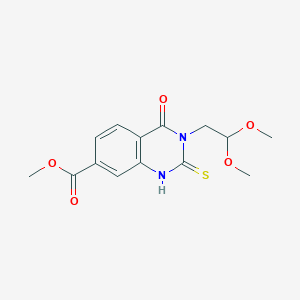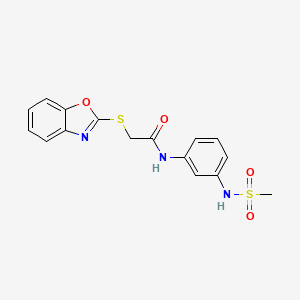
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, also known as TMB, is a synthetic organic compound used in a variety of laboratory experiments. TMB has a range of applications in biochemistry, pharmacology, and other scientific fields. In particular, it is used as a substrate in enzyme-linked immunosorbent assays (ELISAs), as a chromogenic substrate for horseradish peroxidase (HRP), and as a colorimetric reagent for the detection of hydrogen peroxide.
Aplicaciones Científicas De Investigación
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is used in a variety of scientific research applications, including enzyme-linked immunosorbent assays (ELISAs), chromogenic assays, and colorimetric assays. In ELISAs, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is used as a substrate to detect the presence of antibodies in a sample. In chromogenic assays, it is used as a substrate for horseradish peroxidase (HRP), and in colorimetric assays, it is used to detect the presence of hydrogen peroxide.
Mecanismo De Acción
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide acts as a chromogenic substrate for horseradish peroxidase (HRP). When HRP is present in a sample, it catalyzes the oxidation of N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, which results in a color change from colorless to blue. This color change can be used to detect the presence of HRP in a sample.
Biochemical and Physiological Effects
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has no known biochemical or physiological effects. It is used solely as a reagent in laboratory experiments and does not interact with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide in laboratory experiments is its ability to detect the presence of antibodies and HRP in a sample. It is also relatively easy to synthesize and is not toxic to humans. However, it is not suitable for use in clinical applications, as it is not approved for use in humans. Additionally, it is not suitable for use in experiments involving high temperatures or strong acids or bases, as it can decompose under these conditions.
Direcciones Futuras
There are several potential future directions for the use of N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide in scientific research. One potential application is in the detection of proteins and peptides, as N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can be used as a substrate for the detection of these molecules. Additionally, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide could be used in the detection of other enzymes, such as proteases and kinases. Finally, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide could be used in the detection of other chemical compounds, such as hormones and neurotransmitters.
Métodos De Síntesis
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is synthesized through a condensation reaction between 3-methanesulfonamidophenol and 1H-1,2,3,4-tetrazol-1-ylbenzene. The reaction involves the formation of a diazonium salt, which is then treated with a base to form the desired product. The reaction is carried out in aqueous solution, and the reaction temperature and pH must be carefully controlled to ensure the desired product is formed.
Propiedades
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-25(23,24)18-13-6-3-5-12(9-13)17-15(22)11-4-2-7-14(8-11)21-10-16-19-20-21/h2-10,18H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLHNFNZOATQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B6576997.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea](/img/structure/B6577007.png)
![3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6577013.png)
![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)



![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)